N-Trichloromethylthio-cis-delta(sup 4)-cyclohexene-1,2-dicarboximide

Dermal toxicokinetics Occupational exposure biomonitoring Phthalimide fungicide safety

N-Trichloromethylthio-cis-delta4-cyclohexene-1,2-dicarboximide (common name: Captan) is a broad-spectrum, multi-site contact fungicide belonging to the phthalimide (dicarboximide) chemical class. It is classified by the Fungicide Resistance Action Committee (FRAC) as a multi-site inhibitor (Code M04) with a low risk of resistance development.

Molecular Formula C9H8Cl3NO2S
Molecular Weight 300.6 g/mol
CAS No. 133-06-2
Cat. No. B1668291
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Trichloromethylthio-cis-delta(sup 4)-cyclohexene-1,2-dicarboximide
CAS133-06-2
SynonymsAacaptan;  Agrosol S;  AI3-26538;  Amercide;  Bangton;  Buvisild K;  Captab;  Captadin;  Captaf;  Captan;  Hexacap;  Captax;  Glyodex 3722;  Vanicide
Molecular FormulaC9H8Cl3NO2S
Molecular Weight300.6 g/mol
Structural Identifiers
SMILESC1C=CCC2C1C(=O)N(C2=O)SC(Cl)(Cl)Cl
InChIInChI=1S/C9H8Cl3NO2S/c10-9(11,12)16-13-7(14)5-3-1-2-4-6(5)8(13)15/h1-2,5-6H,3-4H2/t5-,6+
InChIKeyLDVVMCZRFWMZSG-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 68 °F (NTP, 1992)
In water, 5.1 mg/L at 25 °C
7.78 g/100 mL chloroform;  8.15 g/100 mL tetrachloroethane;  4.96 g/100 mL cyclohexanone;  4.70 g/100 mL dioxane;  2.13 g/100 mL benzene;  0.69 g/100 mL toluene;  0.04 g/100 mL heptane;  0.29 g/100 mL ethanol;  0.25 g/100 mL ether at 26 °C
20 g/kg xylene;  21 g/kg acetone;  1.7 g/kg isopropanol;  23 g/kg cyclohexanone at 26 °C
Slightly soluble in ethylene dichloride
For more Solubility (Complete) data for CAPTAN (6 total), please visit the HSDB record page.
Solubility in water, g/100ml at 25Â °C: (none)
(77 °F): 0.0003%
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-Trichloromethylthio-cis-delta4-cyclohexene-1,2-dicarboximide (Captan; CAS 133-06-2) — Source Selection Guide for Research & Industrial Procurement


N-Trichloromethylthio-cis-delta4-cyclohexene-1,2-dicarboximide (common name: Captan) is a broad-spectrum, multi-site contact fungicide belonging to the phthalimide (dicarboximide) chemical class [1]. It is classified by the Fungicide Resistance Action Committee (FRAC) as a multi-site inhibitor (Code M04) with a low risk of resistance development [2]. Captan is approved for use in the European Union until 2039, is employed on fruit, vegetable, and ornamental crops globally, and serves as a key protectant fungicide in integrated disease management programs [1].

Why Phthalimide-Class Fungicides Are Not Interchangeable: The Captan Differentiation Problem


Captan, folpet, and captafol share the trichloromethylthio (or related perhalogenmethylthio) reactive moiety and are often grouped as phthalimide-class fungicides; however, critical differences in dermal absorption, carcinogenicity classification, biocontrol-agent compatibility, resistance profile, and crop-specific efficacy make generic substitution scientifically unsound [1]. Regulatory actions have removed captafol from most markets (IARC Group 2A; Rotterdam Convention), while captan remains approved in the EU, and folpet occupies a different crop-use niche [2]. The quantitative evidence below establishes where captan delivers verifiable differential value relative to its closest analogs and alternative multi-site fungicides.

Captan (CAS 133-06-2) — Quantitative Differentiation Evidence vs. Folpet, Captafol, Mancozeb, Chlorothalonil, and Single-Site Alternatives


Dermal Absorption in Humans: Captan (0.02% Urinary Recovery) vs. Folpet (1.8%) — A ~90-Fold Differential in Systemic Exposure

In a controlled human volunteer study, a 10 mg/kg dose of captan or folpet was applied to 80 cm² of the forearm for 24 h without occlusion. Over 96 h post-application, only 0.02% of the captan dose was recovered in urine as its ring metabolite tetrahydrophthalimide (THPI), whereas 1.8% of the folpet dose was recovered as phthalic acid (plus 0.002% as phthalimide) [1]. The dermal absorption fraction of captan was independently estimated at 0.09% via toxicokinetic modeling [2]. This represents an approximately 90-fold lower urinary biomarker recovery for captan relative to folpet under identical experimental conditions.

Dermal toxicokinetics Occupational exposure biomonitoring Phthalimide fungicide safety

Carcinogenicity Classification: Captan (EPA 'Not Likely Carcinogen') vs. Captafol (IARC Group 2A; Banned) — Regulatory Viability Determines Market Access

Captafol (CAS 2425-06-1), the closest structural extension of the phthalimide series, is classified as IARC Group 2A (probably carcinogenic to humans), EPA Probable Human Carcinogen, WHO Class Ia (extremely hazardous), and is listed under the Rotterdam Convention (PIC), leading to its effective ban in most jurisdictions [1]. In contrast, the U.S. EPA reclassified captan in 2004, determining it is 'not likely to be a human carcinogen at dose levels that do not cause cytotoxicity and regenerative cell hyperplasia' [2]. Captan remains approved in the European Union under Regulation 1107/2009 with expiry 31/10/2039 and is not considered a candidate for substitution [3].

Regulatory toxicology Carcinogenicity risk assessment Phthalimide fungicide substitution

Apple Storage Scab Efficacy: Captan (85–74% Disease Control) Outperforms Bitertanol and Carbendazim in Pre-Harvest Application

In a field study on Golden and Royal Delicious apple cultivars, pre-harvest sprays of captan at 0.2% concentration yielded 85%, 80%, and 74% reduction in storage scab (Venturia inaequalis) at 45, 60, and 90 days post-harvest, respectively—the highest among all treatments tested [1]. Bitertanol at 0.075% and carbendazim at 0.05% provided inferior control at each time point. Additionally, captan and carbendazim were both 100% effective in controlling postharvest fruit decay for 60 days [1].

Postharvest pathology Apple scab management Venturia inaequalis control

Trichoderma Biocontrol Compatibility: Captan 50® (79.87% Compatibility) vs. Mancozeb and Chlorothalonil in Integrated Disease Management

In an in vitro compatibility assay testing four Trichoderma species (T. harzianum, T. hamatum, T. koningiopsis, T. asperellum) against three multi-site contact fungicides at three concentrations (450, 900, and 1350 mg/L), Captan 50® exhibited the highest overall compatibility at 79.87% compared to mancozeb and chlorothalonil [1]. The overall mean compatibility across all three fungicides was 60.04%. A separate study confirmed that Trichoderma asperellum presented high compatibility with captan and mancozeb at all three concentrations, whereas chlorothalonil showed a negative effect on Trichoderma growth, resulting in low or null compatibility [2].

Biological control compatibility Trichoderma spp. Integrated pest management

Resistance Profile: Captan Maintains Full Sensitivity in Didymella applanata Isolates Where Boscalid (4/10) and Fluopyram (3/10) Exhibit Moderate Resistance

In a study evaluating 10 field isolates of Didymella applanata (causal agent of raspberry spur blight) from Serbian production regions, captan EC50 values ranged from 15.75 to 24.69 mg/L, and calculated resistance factors confirmed that all 10 isolates were sensitive to captan [1]. In the same isolate panel, 4 of 10 isolates were moderately resistant to boscalid and 3 of 10 were moderately resistant to fluopyram (both SDHI fungicides, FRAC Group 7) [1]. This finding is consistent with captan's FRAC M04 multi-site classification, which confers a low intrinsic resistance risk [2].

Fungicide resistance management Didymella applanata Raspberry spur blight

Captan (CAS 133-06-2) — Evidence-Backed Procurement Scenarios for Research and Industrial Use


Integrated Pest Management (IPM) Programs Combining Chemical and Biological Control Agents

Captan's 79.87% in vitro compatibility with Trichoderma spp. biocontrol agents—the highest among three tested multi-site fungicides [1]—supports its selection as the chemical component in integrated programs where simultaneous application with Trichoderma-based biofungicides is required. This compatibility enables reduced chemical load while maintaining disease suppression against Fusarium solani and other soilborne pathogens, as demonstrated in strawberry wilt management systems [2].

Postharvest Apple Scab Management in Ambient Storage

Pre-harvest captan application at 0.2% provides sustained postharvest protection, delivering 85% disease control at 45 days and maintaining 74% efficacy at 90 days under ambient storage conditions, outperforming bitertanol and carbendazim [1]. This application scenario is relevant for apple producers and storage facilities seeking extended scab and decay control without postharvest dip infrastructure.

Resistance Management Rotation in Raspberry and Small Fruit Production

In production regions where Didymella applanata (spur blight) has developed moderate resistance to SDHI fungicides (boscalid, fluopyram), captan provides a multi-site (FRAC M04) rotational partner to which all field isolates remain sensitive [1]. Its use in alternation or tank-mix with single-site fungicides reduces selection pressure and prolongs the useful life of both chemistry classes [2].

Occupational Safety-Driven Fungicide Selection for Large-Scale Orchard and Field Operations

The ~90-fold lower dermal absorption of captan relative to folpet (0.02% vs. 1.8% urinary metabolite recovery) [1], combined with captan's EPA 'not likely carcinogen' classification [2] and its continued EU regulatory approval until 2039 , makes captan the preferred phthalimide-class fungicide for grower operations and contract research organizations conducting large-scale field trials where occupational exposure minimization is a formal safety requirement.

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